N-(4-bromo-2,5-dimethoxyphenyl)acetamide
Description
N-(4-bromo-2,5-dimethoxyphenyl)acetamide is a substituted acetamide featuring a brominated and dimethoxylated phenyl ring. Its molecular formula is C₁₀H₁₂BrNO₃, with a molecular weight of 274.11 g/mol. The compound’s structure includes a 4-bromo-2,5-dimethoxyphenyl group linked to an acetamide moiety. Substituted acetamides are pivotal in medicinal chemistry due to their structural resemblance to bioactive molecules, such as benzylpenicillin derivatives . This compound is often studied as a precursor or impurity in pharmaceutical synthesis, requiring stringent quality control measures .
Properties
Molecular Formula |
C10H12BrNO3 |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
N-(4-bromo-2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H12BrNO3/c1-6(13)12-8-5-9(14-2)7(11)4-10(8)15-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
KEUPWPCIZGJDJP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1OC)Br)OC |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- Molecular Formula: C₁₀H₁₂ClNO₃
- Molecular Weight : 229.66 g/mol
- Key Differences: Replaces bromine with chlorine at the para position.
N-(2-Bromo-4,5-difluorophenyl)acetamide (CAS 64695-81-4)
Methoxy/Methyl-Substituted Analogs
N-(4-Bromo-2,5-dimethylphenyl)acetamide (CAS 13711-31-4)
- Molecular Formula: C₁₀H₁₂BrNO
- Molecular Weight : 242.11 g/mol
- Key Differences: Replaces methoxy groups with methyl substituents.
N-(2-Benzoyl-4,5-dimethoxyphenyl)acetamide (CAS 314272-81-6)
Complex Derivatives with Additional Functional Groups
N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(4-bromo-2,5-dimethoxyphenyl)acetamide
- Molecular Formula : C₁₈H₁₉BrN₄O₄
- Molecular Weight : 443.27 g/mol
- Key Differences: Incorporates a pyridine ring with amino, cyano, and ethoxy groups. These modifications expand hydrogen-bonding networks and electronic complexity, likely enhancing target specificity in drug design .
N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromo-2,6-dimethylphenoxy)acetamide
- Molecular Formula : C₁₉H₂₁BrN₂O₃
- Molecular Weight : 405.29 g/mol
Structural and Conformational Analysis
Crystallographic studies of related acetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ) reveal significant conformational variability. Dihedral angles between aromatic rings range from 54.8° to 77.5° , influenced by steric and electronic effects of substituents. Such variations impact molecular geometry and binding modes .
Data Tables
Table 1: Key Structural Analogs and Properties
Table 2: Impact of Substituents on Physicochemical Properties
| Substituent Type | Effect on Lipophilicity | Effect on Solubility | Biological Implications |
|---|---|---|---|
| Bromine (Br) | ↑↑ | ↓ | Enhanced membrane permeability |
| Methoxy (OCH₃) | ↓ | ↑ | Improved hydrogen bonding |
| Methyl (CH₃) | ↑ | ↓ | Increased steric hindrance |
| Fluorine (F) | ↑ | ↓↓ | Prolonged metabolic half-life |
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